2-methylsulfanyl-N-[2-(trifluoromethyl)phenyl]quinoline-4-carboxamide
Description
Properties
IUPAC Name |
2-methylsulfanyl-N-[2-(trifluoromethyl)phenyl]quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2OS/c1-25-16-10-12(11-6-2-4-8-14(11)22-16)17(24)23-15-9-5-3-7-13(15)18(19,20)21/h2-10H,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCITXBZBQCYYRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=CC=CC=C2C(=C1)C(=O)NC3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylsulfanyl-N-[2-(trifluoromethyl)phenyl]quinoline-4-carboxamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This method involves the reaction of a boronic acid derivative with a halogenated quinoline under palladium catalysis .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-methylsulfanyl-N-[2-(trifluoromethyl)phenyl]quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of a nitro group can produce an amine .
Scientific Research Applications
Pharmacological Potential
The compound has been identified as a potential TRPV4 antagonist, which may play a role in modulating pain pathways and inflammatory responses. Research indicates that TRPV4 antagonists can be beneficial in treating conditions such as neuropathic pain and other inflammatory disorders .
Cancer Research
Quinoline derivatives are known for their anticancer properties. Studies have shown that compounds similar to 2-methylsulfanyl-N-[2-(trifluoromethyl)phenyl]quinoline-4-carboxamide exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
Neuroprotective Effects
Emerging research suggests that this compound may have neuroprotective effects, particularly in models of neurodegenerative diseases. By inhibiting specific pathways related to neuronal death, it could provide a therapeutic avenue for diseases such as Alzheimer's or Parkinson's .
Case Studies
Mechanism of Action
The mechanism of action of 2-methylsulfanyl-N-[2-(trifluoromethyl)phenyl]quinoline-4-carboxamide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Substituent Variations on the Quinoline Core
The 2-position of quinoline-4-carboxamides is critical for modulating biological activity. Below is a comparison of substituents and their impacts:
Key Observations :
Variations in the Carboxamide Side Chain
The nitrogen-bound aryl or alkyl groups significantly influence pharmacological profiles:
Key Observations :
- Aromatic vs. Aliphatic Substituents : Aryl groups (e.g., 2-CF₃-phenyl) enhance target affinity, while aliphatic chains (e.g., morpholinyl, piperazinyl) improve solubility and reduce toxicity .
- Fluorinated Side Chains (e.g., difluoropyrrolidine): Enhance metabolic stability and blood-brain barrier penetration .
Key Observations :
- Amide Coupling Reactions: Yields for quinoline-4-carboxamides typically range from 59–65% using standard coupling agents (e.g., EDCI, HOBt) .
- Purity : HPLC purity >98% is achievable, critical for pharmacological studies .
Biological Activity
2-Methylsulfanyl-N-[2-(trifluoromethyl)phenyl]quinoline-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure
The compound features a quinoline core with a methylsulfanyl group and a trifluoromethyl-substituted phenyl moiety, which contribute to its unique properties and biological activities.
The biological activity of this compound can be attributed to several mechanisms:
- TRPV4 Antagonism : The compound has been identified as a TRPV4 antagonist, which may have implications in pain management and inflammatory conditions .
- Antioxidant Properties : Studies suggest that quinoline derivatives exhibit significant antioxidant activity, which can protect cells from oxidative stress .
- Anticancer Activity : The compound shows promise in inhibiting cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.
Anticancer Activity
Research indicates that compounds similar to this compound demonstrate significant anticancer properties. The following table summarizes the IC50 values for related compounds against various cancer cell lines:
| Compound Name | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HCT-116 | 1.9 | |
| Compound B | MCF-7 | 2.3 | |
| Compound C | A549 | 40.54 | |
| Compound D | Caco-2 | 29.77 |
Antioxidant Activity
The antioxidant potential of similar quinoline derivatives has been evaluated using various assays:
- DPPH Assay : Shows effective scavenging activity.
- ABTS Assay : Demonstrates significant radical cation decolorization.
Study on TRPV4 Antagonism
A study explored the effects of TRPV4 antagonists, including derivatives of quinoline. Results indicated that these compounds effectively reduced pain responses in animal models, suggesting their potential use in analgesic therapies .
Anticancer Efficacy
In vitro studies on cell lines such as HCT-116 and MCF-7 showed that the compound induces apoptosis and inhibits proliferation, demonstrating its potential as an anticancer agent. The mechanism involves the activation of caspases and modulation of cell cycle regulators .
Q & A
Basic: What are the key synthetic steps for 2-methylsulfanyl-N-[2-(trifluoromethyl)phenyl]quinoline-4-carboxamide?
The synthesis typically involves:
Quinoline Core Formation : Cyclocondensation of substituted anilines with ketones or aldehydes under acidic conditions to construct the quinoline backbone.
Methylsulfanyl Group Introduction : Nucleophilic substitution or thiolation reactions, often using methyl disulfides or thiolating agents like Lawesson’s reagent.
Amide Coupling : Reaction of the quinoline-4-carboxylic acid derivative with 2-(trifluoromethyl)aniline using coupling agents (e.g., EDCI/HOBt) in anhydrous solvents (DMF, DCM).
Reaction progress is monitored via NMR (e.g., disappearance of starting material peaks) and MS to confirm molecular weight .
Basic: What spectroscopic methods are critical for characterizing this compound?
- 1H/13C NMR : Assigns proton environments (e.g., methylsulfanyl at δ ~2.5 ppm) and trifluoromethyl groups (19F NMR at δ ~-60 ppm).
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]+ ion).
- HPLC-PDA : Validates purity (>95%) and detects trace impurities. Advanced labs may use X-ray crystallography for absolute stereochemical confirmation .
Advanced: How can reaction yields be optimized during synthesis?
- Design of Experiments (DoE) : Vary parameters (temperature, solvent polarity, stoichiometry) to identify optimal conditions. For example, DMF enhances solubility in amide coupling steps .
- Catalyst Screening : Palladium catalysts (e.g., Pd(OAc)2) improve cyclization efficiency in quinoline formation.
- Workup Optimization : Use of aqueous/organic biphasic systems (e.g., ethyl acetate/water) minimizes product loss during extraction .
Advanced: What biological targets are associated with this compound?
- Kinase Inhibition : Trifluoromethyl and quinoline moieties may target ATP-binding pockets in kinases (e.g., EGFR, VEGFR).
- Apoptosis Induction : In vitro assays (e.g., caspase-3 activation in cancer cell lines) suggest pro-apoptotic activity.
- Cellular Uptake : Fluorophore-tagged analogs can track sublocalization via confocal microscopy .
Basic: How should researchers handle this compound safely?
- PPE : Lab coat, nitrile gloves, and safety goggles.
- Ventilation : Use fume hoods during weighing/synthesis to avoid inhalation.
- Storage : Desiccated at -20°C under inert atmosphere (N2/Ar) to prevent hydrolysis of the methylsulfanyl group .
Advanced: How can structure-activity relationships (SAR) guide derivative design?
| Structural Feature | Impact on Activity | Reference |
|---|---|---|
| Trifluoromethyl substituent | Enhances metabolic stability and lipophilicity | |
| Methylsulfanyl group | Modulates electron density for target binding | |
| Quinoline core | Dictates π-π stacking with aromatic residues | |
| Methodology : Synthesize analogs with systematic substitutions (e.g., replacing methylsulfanyl with methoxy) and screen via kinase assays . |
Advanced: How to resolve contradictions in reported biological activity data?
- Orthogonal Assays : Confirm anti-proliferative activity using both MTT and colony formation assays.
- Solubility Studies : Address discrepancies by testing in varied media (e.g., DMSO vs. cyclodextrin formulations).
- Target Validation : Use siRNA knockdown to verify if observed effects are target-specific .
Advanced: What in vitro models best elucidate its pro-apoptotic mechanism?
- Flow Cytometry : Annexin V/PI staining to quantify apoptosis vs. necrosis.
- Western Blotting : Monitor Bcl-2/Bax ratio and PARP cleavage.
- Gene Expression Profiling : RNA-seq to identify dysregulated apoptotic pathways (e.g., p53, caspase cascades) .
Basic: What computational tools predict its pharmacokinetic properties?
- ADMET Prediction : SwissADME or ADMETLab2.0 estimate logP (~3.2), solubility (<10 µM), and CYP450 inhibition.
- Molecular Dynamics (MD) : Simulate binding stability to kinases using GROMACS or AMBER .
Advanced: How to validate target engagement in cellular models?
- CETSA (Cellular Thermal Shift Assay) : Detect thermal stabilization of target proteins upon compound binding.
- SPR (Surface Plasmon Resonance) : Measure real-time binding kinetics (KD values) using purified targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
